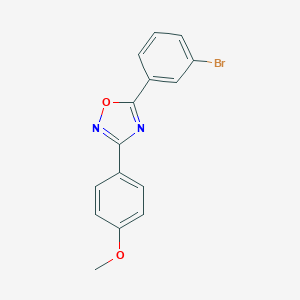

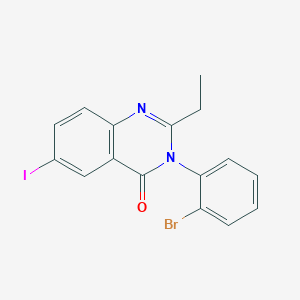

![molecular formula C6H2N4S2 B398312 [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole CAS No. 211-16-5](/img/structure/B398312.png)

[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is a type of organic compound that is often used in the field of chemistry . It is a derivative of benzobisthiadiazole and is used in semiconducting polymer nanoparticles for second near-infrared photoacoustic imaging . These nanoparticles have the advantages of low toxicity, flexible structure adjustment, good photostability, and excellent photothermal conversion efficiency .

Synthesis Analysis

The synthesis of “this compound” involves several steps. A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, a safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .

Physical And Chemical Properties Analysis

“this compound” has unique physical and chemical properties. It is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .

Scientific Research Applications

Synthesis and Characterization of Thiadiazolo Benzothiadiazole Derivatives

Research has highlighted the synthesis and characterization of low bandgap [1,2,5]chalcogenazolo[3,4-f]benzo[1,2,3]triazole and [1,2,3]triazolo[3,4-g]quinoxaline derivatives. These compounds exhibit improved solubility and stability compared to their thiadiazole counterparts, demonstrating potential utility in various scientific applications (Tam et al., 2011).

Chemical Synthesis of Benzothiadiazole

Another study focused on the synthesis of Benzo[1,2-c:3,4-c′:5,6-c″] tris[1,2,5]thiadiazole, revealing a new method for the preparation of 2,1,3-benzothiadiazole from o-phenylenediamine. The research outlines detailed steps in the chemical synthesis, highlighting the potential of thiadiazole in chemical synthesis and material science (Komin & Carmack, 1975).

Organic Electronics and Optoelectronics

Research into thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has shown it to be a promising electron acceptor. Its electron-accepting ability and unique properties offer potential advantages in organic electronics and optoelectronics, particularly in developing novel green electrochromic polymers with low bandgap, good optical memory, and fast switching time (Ming et al., 2015).

Material Science and Optoelectronic Devices

The molecular organization of 2,1,3-benzothiadiazoles has been studied in detail, highlighting their significant value in material science and as components of active layers in various thin-film optoelectronic devices. The research indicates that understanding the patterns of molecular association of benzothiadiazoles can lead to the development of more effective compounds for use in these domains (Langis-Barsetti et al., 2017).

Mechanism of Action

Target of Action

It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIWFHXCHAYULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C3=NSN=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

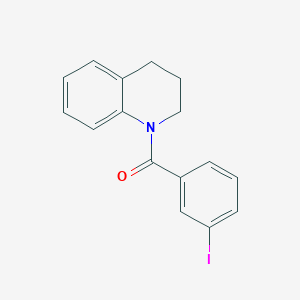

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-hexylacetamide](/img/structure/B398229.png)

![2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B398231.png)

![2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398232.png)

![methyl 2-[[2-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B398233.png)

![N-[3-[(E)-N-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylpropanamide](/img/structure/B398234.png)

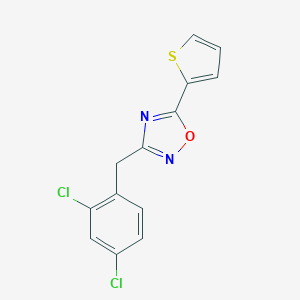

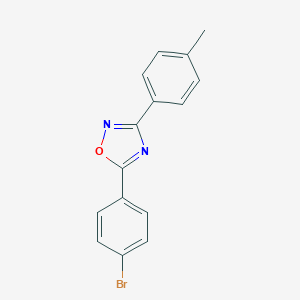

![5-Thiophen-2-yl-3-m-tolyl-[1,2,4]oxadiazole](/img/structure/B398241.png)

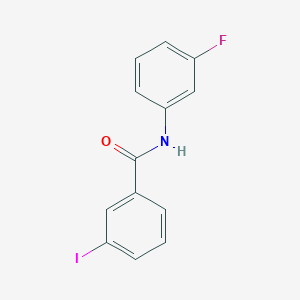

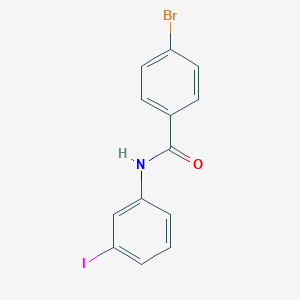

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B398251.png)